molecular formula C5H2Cl2N2O B13964559 5-Chloro-4-pyrimidinecarbonyl chloride CAS No. 1246632-77-8

5-Chloro-4-pyrimidinecarbonyl chloride

Katalognummer: B13964559
CAS-Nummer: 1246632-77-8
Molekulargewicht: 176.99 g/mol
InChI-Schlüssel: OXTXUEYJYQQHHO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-4-pyrimidinecarbonyl chloride is a chemical compound with the molecular formula C5H3ClN2O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-4-pyrimidinecarbonyl chloride typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of pyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions. This reaction replaces the hydroxyl group with a chlorine atom, forming the desired carbonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-4-pyrimidinecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrimidine derivatives, which can be further functionalized for various applications .

Wirkmechanismus

The mechanism of action of 5-Chloro-4-pyrimidinecarbonyl chloride involves its reactivity towards nucleophiles. The chlorine atom attached to the carbonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This property allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Chloro-4-pyrimidinecarbonyl chloride is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the pyrimidine ring. This combination enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate for the preparation of various functionalized pyrimidine derivatives .

Eigenschaften

CAS-Nummer

1246632-77-8

Molekularformel

C5H2Cl2N2O

Molekulargewicht

176.99 g/mol

IUPAC-Name

5-chloropyrimidine-4-carbonyl chloride

InChI

InChI=1S/C5H2Cl2N2O/c6-3-1-8-2-9-4(3)5(7)10/h1-2H

InChI-Schlüssel

OXTXUEYJYQQHHO-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NC=N1)C(=O)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.